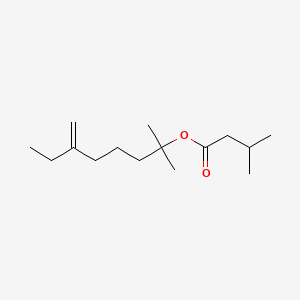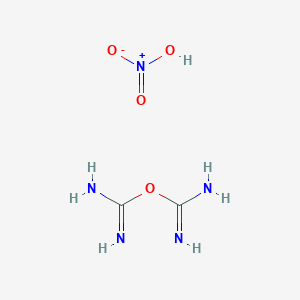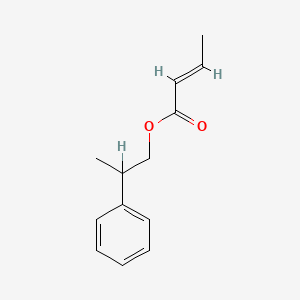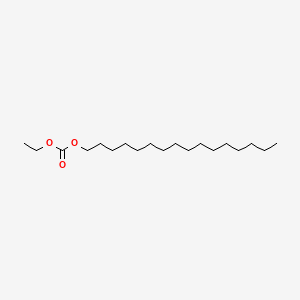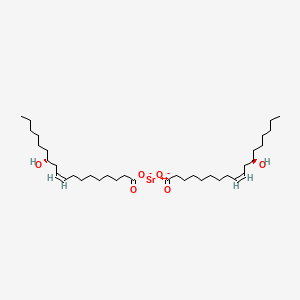
Thiobis-tert-nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a sulfur-containing hydrocarbon, characterized by its branched structure and the presence of a thioether linkage
Vorbereitungsmethoden
Thiobis-tert-nonane can be synthesized through several methods. One common synthetic route involves the reaction of tert-nonyl mercaptan with tert-nonyl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the mercaptan attacks the carbon atom in the chloride, resulting in the formation of the thioether linkage .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Thiobis-tert-nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of this compound typically involves the cleavage of the thioether linkage, resulting in the formation of the corresponding hydrocarbons and hydrogen sulfide. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Thiobis-tert-nonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of thiobis-tert-nonane involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes and proteins, leading to changes in cellular function. The thioether linkage in this compound allows it to participate in redox reactions, which can influence cellular oxidative stress levels .
Vergleich Mit ähnlichen Verbindungen
Thiobis-tert-nonane can be compared with other sulfur-containing hydrocarbons, such as thiobis-tert-butane and thiobis-tert-hexane. These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its longer carbon chain and higher molecular weight, which can influence its physical and chemical properties .
Thiobis-tert-butane: Shorter carbon chain, lower molecular weight.
Thiobis-tert-hexane: Intermediate carbon chain length, intermediate molecular weight.
Eigenschaften
CAS-Nummer |
94247-11-7 |
|---|---|
Molekularformel |
C18H38S |
Molekulargewicht |
286.6 g/mol |
IUPAC-Name |
2-methyl-2-(2-methyloctan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C18H38S/c1-7-9-11-13-15-17(3,4)19-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
InChI-Schlüssel |
CFFWXQAOJBSXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)SC(C)(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



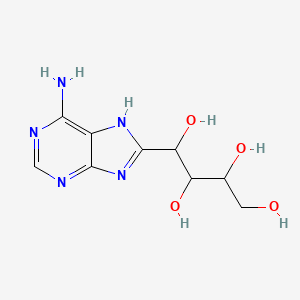
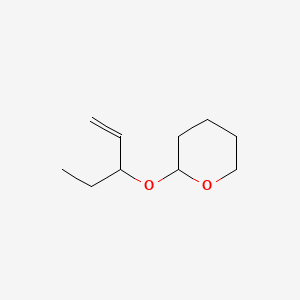
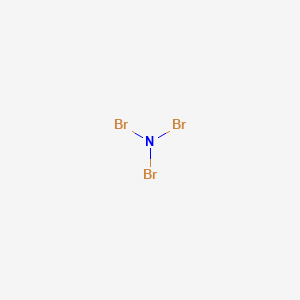
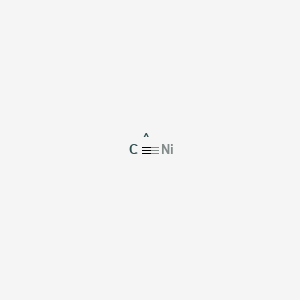


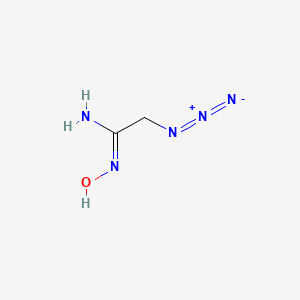
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
